molecular formula C16H24N2O3 B13905930 (R)-1-(2,4-dimethoxybenzyl)-5-ethoxy-6-methyl-1,2,3,6-tetrahydropyrazine

(R)-1-(2,4-dimethoxybenzyl)-5-ethoxy-6-methyl-1,2,3,6-tetrahydropyrazine

Cat. No.: B13905930
M. Wt: 292.37 g/mol
InChI Key: WVNRXYGQXBXMGC-GFCCVEGCSA-N
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Description

®-1-(2,4-dimethoxybenzyl)-5-ethoxy-6-methyl-1,2,3,6-tetrahydropyrazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyrazine core, substituted with a 2,4-dimethoxybenzyl group, an ethoxy group, and a methyl group. The stereochemistry of the compound is specified by the ®-configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,4-dimethoxybenzyl)-5-ethoxy-6-methyl-1,2,3,6-tetrahydropyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under basic conditions. For instance, the reaction of (2R,3R)-N-2,4-dimethoxybenzyl-N-bis(ethoxycarbonyl)methyl-2-bromo-3-hydroxybutylamide with a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can yield the desired tetrahydropyrazine structure .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalytic hydrogenation, selective protection and deprotection steps, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,4-dimethoxybenzyl)-5-ethoxy-6-methyl-1,2,3,6-tetrahydropyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated hydrocarbon.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: The compound might find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-1-(2,4-dimethoxybenzyl)-5-ethoxy-6-methyl-1,2,3,6-tetrahydropyrazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific context of its use, such as its role in a biological assay or therapeutic application.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzyl alcohol: Shares the 2,4-dimethoxybenzyl group but lacks the tetrahydropyrazine core.

    5-Ethoxy-6-methyl-1,2,3,6-tetrahydropyrazine: Similar core structure but lacks the 2,4-dimethoxybenzyl group.

Uniqueness

®-1-(2,4-dimethoxybenzyl)-5-ethoxy-6-methyl-1,2,3,6-tetrahydropyrazine is unique due to its specific combination of functional groups and stereochemistry. This unique structure can impart distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

(5R)-4-[(2,4-dimethoxyphenyl)methyl]-6-ethoxy-5-methyl-3,5-dihydro-2H-pyrazine

InChI

InChI=1S/C16H24N2O3/c1-5-21-16-12(2)18(9-8-17-16)11-13-6-7-14(19-3)10-15(13)20-4/h6-7,10,12H,5,8-9,11H2,1-4H3/t12-/m1/s1

InChI Key

WVNRXYGQXBXMGC-GFCCVEGCSA-N

Isomeric SMILES

CCOC1=NCCN([C@@H]1C)CC2=C(C=C(C=C2)OC)OC

Canonical SMILES

CCOC1=NCCN(C1C)CC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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